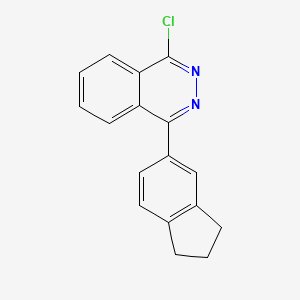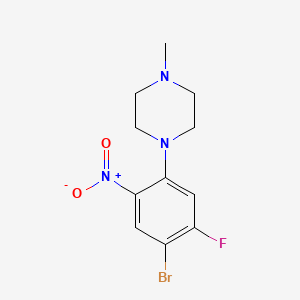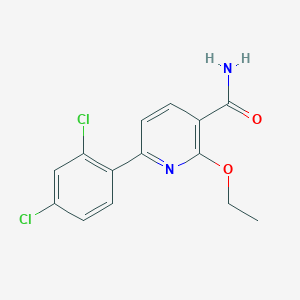![molecular formula C15H23BrClN3Si B3038605 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 870706-51-7](/img/structure/B3038605.png)
5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
“5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds that occur widely in nature and are an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry . Various synthetic methods have been employed for the preparation of heterocyclic thienopyrimidine derivatives . For instance, a novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized and evaluated as anticancer agents .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The structural and isoelectronic characteristics of pyrimidine-containing compounds are similar to those of purine .科学的研究の応用
Synthesis and Diversification
5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine is a significant intermediate in the synthesis of various compounds. For instance, Tang, Wang, Li, and Wang (2014) demonstrated the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, highlighting the compound's utility in the synthesis of complex molecules. This synthesis involves bromine-mediated oxidative cyclization, showcasing the compound's versatility in forming stable and diversifiable structures Tang, C., Wang, C., Li, Z., & Wang, Q. (2014). Synthesis.
Crystal Structure Analysis
The compound is also utilized in crystal structure analysis. Asaftei, Reichelt, Reuter, and Rosemeyer (2009) synthesized derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and performed X-ray analyses, highlighting its application in understanding molecular structures Asaftei, S., Reichelt, M., Reuter, H., & Rosemeyer, H. (2009). Synthesis and Crystal Structures.
Pyrimidine Derivatives Synthesis
Moreover, this compound aids in the synthesis of pyrimidine derivatives. For instance, Voronkov, Gu, Baugh, and Becker (2006) developed a modular approach to 4,5-diaminopyrrolo[2,3-d]pyrimidines and 2,4,5-triaminopyrrolo[2,3-d]pyrimidines, starting from related pyrrolopyrimidine compounds Voronkov, M., Gu, K., Baugh, S., & Becker, M. (2006). A Modular Approach.
Application in Organic Synthesis
The compound is also pivotal in organic synthesis. Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) explored the use of related pyrrolopyrimidine derivatives in the total synthesis of natural alkaloids, demonstrating the compound's role in synthesizing complex natural products Baeza, A., Mendiola, J., Burgos, C., Alvarez-Builla, J., & Vaquero, J. (2010). Application of Selective Palladium-Mediated Functionalization.
Glycosylation Studies
Additionally, Leonard, Ingale, Ding, Ming, and Seela (2009) conducted glycosylation studies on silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine, an example of how the compound can be used in nucleoside synthesis and modification Leonard, P., Ingale, S. A., Ding, P., Ming, X., & Seela, F. (2009). Studies on the Glycosylation.
Safety And Hazards
特性
IUPAC Name |
(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrClN3Si/c1-9(2)21(10(3)4,11(5)6)20-7-12(16)13-14(17)18-8-19-15(13)20/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOFJPQSKZVVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClN3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-anilinoethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038522.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)


![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)
![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)
